2-(N-Boc-amino)-3-(2-carboxyethylamino)-3-oxopropanoic Acid
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Overview
Description
2-(N-Boc-amino)-3-(2-carboxyethylamino)-3-oxopropanoic Acid is a synthetic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protected amino group, a carboxyethylamino group, and a keto group on a propanoic acid backbone. The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions.
Mechanism of Action
Target of Action
Boronic acids and their esters are highly considered compounds for the design of new drugs and drug delivery devices, particularly as boron-carriers suitable for neutron capture therapy .
Mode of Action
Boronic acids and their esters generally interact with their targets through covalent bonding .
Biochemical Pathways
Boronic acids and their esters can affect various biochemical pathways depending on their specific targets .
Pharmacokinetics
Boronic acids and their esters are only marginally stable in water .
Result of Action
Boronic acids and their esters can have various effects depending on their specific targets .
Action Environment
The pH strongly influences the rate of the reaction of boronic acids and their esters, which is considerably accelerated at physiological pH . Therefore, care must be taken when considering these compounds for pharmacological purposes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(N-Boc-amino)-3-(2-carboxyethylamino)-3-oxopropanoic Acid typically involves multiple steps. One common method starts with the protection of the amino group using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine. The resulting Boc-protected amine is then subjected to a series of reactions, including alkylation and carboxylation, to introduce the carboxyethylamino and keto groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Reaction conditions such as temperature, pressure, and solvent choice are optimized to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
2-(N-Boc-amino)-3-(2-carboxyethylamino)-3-oxopropanoic Acid can undergo various chemical reactions, including:
Oxidation: The keto group can be further oxidized to form carboxylic acids.
Reduction: The keto group can be reduced to form alcohols.
Substitution: The Boc group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Trifluoroacetic acid is often used to remove the Boc group.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Free amines.
Scientific Research Applications
2-(N-Boc-amino)-3-(2-carboxyethylamino)-3-oxopropanoic Acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and protein modification.
Medicine: Investigated for its potential as a drug precursor or prodrug.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
2-(N-Boc-amino)-3-(2-carboxyethylamino)-3-hydroxypropanoic Acid: Similar structure but with a hydroxyl group instead of a keto group.
2-(N-Boc-amino)-3-(2-carboxyethylamino)-3-methylpropanoic Acid: Similar structure but with a methyl group instead of a keto group.
Uniqueness
2-(N-Boc-amino)-3-(2-carboxyethylamino)-3-oxopropanoic Acid is unique due to the presence of the keto group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research applications.
Properties
IUPAC Name |
3-(2-carboxyethylamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-oxopropanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O7/c1-11(2,3)20-10(19)13-7(9(17)18)8(16)12-5-4-6(14)15/h7H,4-5H2,1-3H3,(H,12,16)(H,13,19)(H,14,15)(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCFFIJUYJMERIS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C(=O)NCCC(=O)O)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O7 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40661816 |
Source
|
Record name | N-(tert-Butoxycarbonyl)-3-oxidanylideneseryl-beta-alanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40661816 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1076199-16-0 |
Source
|
Record name | 2-Carboxy-N-[(1,1-dimethylethoxy)carbonyl]glycyl-β-alanine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1076199-16-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(tert-Butoxycarbonyl)-3-oxidanylideneseryl-beta-alanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40661816 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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